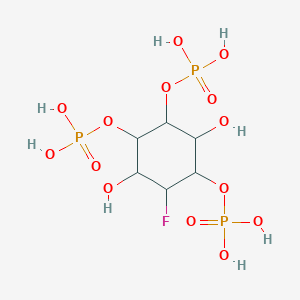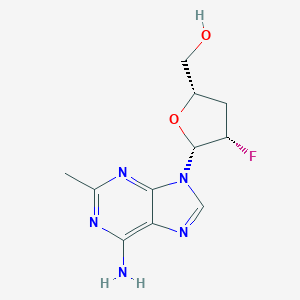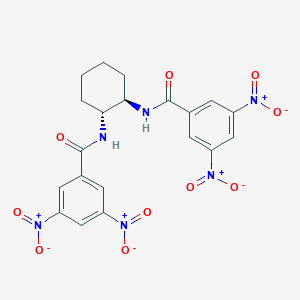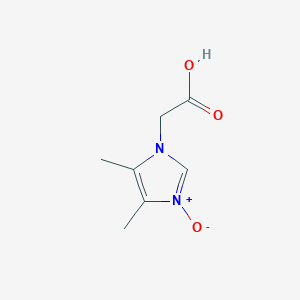
2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate (2-Deoxy-2-FITP) is a synthetic molecule that has gained attention in recent years due to its potential use as a tool for studying cellular signaling pathways. This molecule is a modified version of inositol 1,4,5-trisphosphate (IP3), which is a key second messenger molecule involved in intracellular calcium signaling. 2-Deoxy-2-FITP has been shown to have unique properties that make it a valuable research tool for investigating various aspects of cellular signaling.
Mechanism Of Action
2-Deoxy-2-FITP acts as an analog of 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate, binding to 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptors and modulating intracellular calcium signaling. However, due to its modified structure, 2-Deoxy-2-FITP has been shown to have unique properties compared to 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate, including increased potency and selectivity for certain 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptor isoforms.
Biochemical And Physiological Effects
The effects of 2-Deoxy-2-FITP on cellular signaling pathways are complex and varied, depending on the specific cell type and context. However, some general effects of the molecule have been observed in various studies. For example, 2-Deoxy-2-FITP has been shown to increase intracellular calcium release and potentiate insulin secretion in pancreatic beta cells. In cancer cells, the molecule has been shown to inhibit cell proliferation and induce cell death.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Deoxy-2-FITP in lab experiments is its increased potency and selectivity compared to 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate. This allows researchers to study specific 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptor isoforms and signaling pathways with greater precision. However, one limitation of the molecule is its potential toxicity at high concentrations, which can affect cellular viability and lead to nonspecific effects.
Future Directions
There are several potential future directions for research involving 2-Deoxy-2-FITP. One area of interest is the development of new analogs of the molecule with even greater potency and selectivity for specific 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptor isoforms. Another area of interest is the use of 2-Deoxy-2-FITP as a therapeutic agent for diseases such as cancer and diabetes, based on its effects on cellular signaling pathways. Finally, further research is needed to fully understand the complex effects of the molecule on cellular processes and to identify potential applications in other areas of biology and medicine.
Synthesis Methods
The synthesis of 2-Deoxy-2-FITP involves several steps, including the protection of the hydroxyl groups on inositol, the introduction of a fluorine atom at the 2-position, and the deprotection of the hydroxyl groups to yield the final product. The synthesis of 2-Deoxy-2-FITP has been described in several publications, and the molecule is now commercially available from several sources.
Scientific Research Applications
2-Deoxy-2-FITP has been used in a variety of scientific research applications, including the study of calcium signaling, insulin signaling, and cancer biology. In particular, the molecule has been used as a tool to investigate the role of 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptors in calcium signaling, as well as the effects of altered 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate signaling on cellular processes such as insulin secretion and cancer cell proliferation.
properties
CAS RN |
132489-75-9 |
|---|---|
Product Name |
2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate |
Molecular Formula |
C6H14FO14P3 |
Molecular Weight |
422.09 g/mol |
IUPAC Name |
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |
InChI Key |
XYHAHQSGGXWYQM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
synonyms |
2-deoxy-2-fluoroinositol 1,4,5-trisphosphate 2-F-IP3 DL-2-deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)







![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)



